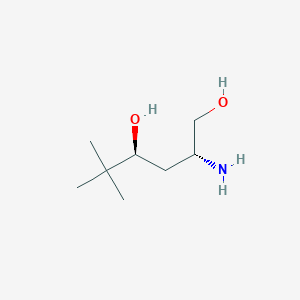
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 2 and 4. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. For example, the reduction of a ketone precursor with a chiral borane complex can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism by which (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the compound within a biological or chemical system. The compound’s chiral centers play a crucial role in these interactions, influencing the overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This enantiomer has the opposite configuration at both chiral centers and may exhibit different biological activities.
(2R,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This diastereomer has the same configuration at one chiral center but differs at the other, leading to different chemical and physical properties
Uniqueness
The uniqueness of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol lies in its specific stereochemistry, which can result in distinct interactions with biological molecules and catalysts. This makes it a valuable compound for research and industrial applications where stereochemical precision is crucial .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
GRCRCCUSCPIVLC-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C[C@H](CO)N)O |
Canonical SMILES |
CC(C)(C)C(CC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















